The primary reaction involving DBCO-PEG4-Biotin is its interaction with azide-containing biomolecules. In this reaction, the dibenzocyclooctyne (DBCO) moiety reacts with the azide group to form a stable triazole linkage. This reaction proceeds rapidly and does not require heating or catalysis by copper(I), which is advantageous for sensitive biological systems . The reaction can be represented as follows:
DBCO-PEG4-Biotin exhibits high affinity for streptavidin due to the strong biotin-streptavidin interaction, characterized by a dissociation constant (KD) in the femtomolar range (approximately M). This high affinity allows for effective detection and purification of biotinylated molecules using streptavidin-based methods, such as fluorescence microscopy or affinity chromatography . The compound's hydrophilic PEG linker further enhances its solubility and accessibility in biological systems, facilitating its use in various assays and applications.
The synthesis of DBCO-PEG4-Biotin typically involves the following steps:
These synthesis steps can vary depending on specific laboratory protocols but generally follow these principles .
DBCO-PEG4-Biotin has diverse applications in biochemical research and biotechnology:
Interaction studies involving DBCO-PEG4-Biotin primarily focus on its binding affinity to streptavidin and its effectiveness in labeling azide-modified biomolecules. These studies demonstrate that the compound can successfully label target molecules in various biological contexts without interfering with their function or structure. The irreversible nature of the biotin-streptavidin interaction under physiological conditions makes it a reliable tool for studying protein interactions and dynamics .
Several compounds share similarities with DBCO-PEG4-Biotin, particularly in their use as biotinylation reagents or click chemistry tools. Here are some notable examples:
Compound Name | Key Features | Uniqueness |
---|---|---|
Azide-PEG4-Biotin | Utilizes azide instead of DBCO | Directly incorporates azides rather than cyclooctynes |
Biotin-DBCO | Lacks PEG linker; lower solubility | Simpler structure but less effective in aqueous environments |
Dibenzocyclooctyne | Core structure similar to DBCO-PEG4-Biotin | Does not possess biotin functionality |
NHS-Biotin | Uses N-hydroxysuccinimide for coupling | More reactive but may require specific conditions |
DBCO-PEG4-Biotin's unique combination of copper-free click chemistry, high solubility due to PEG incorporation, and strong affinity for streptavidin sets it apart from these similar compounds, making it particularly valuable in live-cell studies and sensitive applications .
Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin represents a sophisticated heterobifunctional conjugate designed for copper-free bioorthogonal chemistry applications [1] [2]. This compound integrates three distinct molecular components through carefully engineered covalent linkages to create a versatile biotinylation reagent with enhanced solubility and accessibility properties [3] [5].
The molecular architecture of Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin comprises three essential structural elements, each contributing specific functional properties to the overall conjugate [1] [2].
Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Function |
---|---|---|---|---|
Dibenzocyclooctyne | C16H12 | 204.27 | Cyclooctyne ring, aromatic rings | Copper-free click chemistry |
Polyethylene Glycol 4 Linker | C8H16O4 | 176.21 | Ether groups, hydroxyl groups | Solubility enhancement, steric accessibility |
Biotin Moiety | C10H16N2O3S | 244.31 | Ureido ring, tetrahydrothiophene ring | Biotin-avidin/streptavidin binding |
The dibenzocyclooctyne component constitutes the reactive terminus for strain-promoted alkyne-azide cycloaddition reactions [8] [12]. This cycloalkyne structure features a tricyclic framework consisting of two fused benzene rings connected through an eight-membered ring containing a triple bond [8] [14]. The inherent ring strain within the cyclooctyne moiety provides the thermodynamic driving force necessary for spontaneous reaction with azide-functionalized molecules without requiring copper catalysis [12] [13].
The polyethylene glycol 4 linker serves as the central connecting element between the dibenzocyclooctyne and biotin components [16] [20]. This hydrophilic spacer consists of four ethylene oxide units arranged in a linear chain configuration, providing a total spacer length of approximately 22.8 Ångströms [5] [21]. The ether backbone of the polyethylene glycol 4 linker imparts significant water solubility to the conjugate while maintaining conformational flexibility [16] [22].
The biotin moiety represents the terminal recognition element designed for high-affinity binding with avidin or streptavidin proteins [23] [24]. Biotin features a bicyclic structure comprising a ureido ring fused to a tetrahydrothiophene ring system, with a pentanoic acid side chain extending from the tetrahydrothiophene component [24] [28]. This vitamin structure exhibits exceptional binding affinity for avidin-family proteins, with dissociation constants in the femtomolar range [28] [30].
The stereochemical properties of Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin are primarily determined by the biotin component, which contains three defined stereocenters within its bicyclic ring system [24] [27]. The biotin moiety exists exclusively in the naturally occurring stereoisomeric form, designated as the (3aS,4S,6aR) configuration [34] [40].
Stereocenter | Configuration | International Union of Pure and Applied Chemistry Designation | Structural Significance |
---|---|---|---|
Biotin C3a | S | (3aS) | Defines ureido ring orientation |
Biotin C4 | S | (4S) | Determines side chain positioning |
Biotin C6a | R | (6aR) | Controls tetrahydrothiophene ring configuration |
The stereochemical arrangement of the biotin component is critical for maintaining biological activity, as only the naturally occurring D-biotin isomer demonstrates significant binding affinity for avidin proteins [24] [34]. The ureido ring adopts a planar configuration that facilitates hydrogen bonding interactions with the avidin binding pocket, while the tetrahydrothiophene ring maintains a folded conformation that positions the pentanoic acid side chain in the optimal orientation for protein recognition [28] [29].
The dibenzocyclooctyne component exhibits conformational flexibility due to the eight-membered ring structure, allowing for dynamic spatial arrangements that optimize reactivity with azide substrates [12] [36]. The strained cycloalkyne geometry creates a highly reactive electrophilic center that readily undergoes nucleophilic attack by azide nitrogen atoms [13] [15].
The polyethylene glycol 4 linker plays a fundamental role in enhancing both the solubility characteristics and steric accessibility of the Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin conjugate [5] [31]. The hydrophilic nature of the polyethylene glycol backbone significantly improves water solubility compared to non-pegylated analogs, enabling efficient bioconjugation reactions in aqueous environments [16] [20].
Parameter | Value | Impact on Function |
---|---|---|
Chain Length | 19 atoms | Optimal steric accessibility |
Number of Ethylene Oxide Units | 4 units | Enhanced water solubility |
Spacer Distance | 22.8 Å | Reduces steric hindrance |
Hydrophilic Character | High | Prevents aggregation |
Flexibility Index | High | Allows conformational freedom |
The polyethylene glycol 4 spacer creates a hydrated layer surrounding the conjugate that minimizes aggregation and precipitation during labeling reactions [31] [42]. This hydration shell effectively shields the hydrophobic components from intermolecular interactions that could lead to precipitation or reduced reactivity [46] [47]. The flexible nature of the polyethylene glycol chain allows for dynamic conformational adjustments that optimize the spatial positioning of both the dibenzocyclooctyne reactive group and the biotin recognition element [45] [49].
Steric accessibility is significantly enhanced through the incorporation of the polyethylene glycol 4 linker, which reduces steric hindrance between the biotin moiety and potential binding partners such as streptavidin or avidin proteins [31] [44]. The extended spacer length allows the biotin component to project away from the conjugation site, minimizing interference from the attached biomolecule and maintaining high binding affinity [43] [46]. This steric accessibility is particularly important for maintaining detection efficiency in fluorescence-based assays and affinity purification applications [31] [45].
Property | Value |
---|---|
Chemical Formula | C39H51N5O8S |
Molecular Weight | 749.92 g/mol |
Chemical Abstracts Service Number | 1255942-07-4 |
Physical State | White to yellow amorphous solid |
Purity | ≥95% (High Performance Liquid Chromatography) |
Melting Point | Not specified |
Storage Conditions | -20°C, dark conditions |
Solubility in Dimethyl Sulfoxide | 100 mM (74.99 mg/mL) |
Solubility in Ethanol | 100 mM (74.99 mg/mL) |
Route | Key Reagents (molar ratio) | Reaction Conditions | Isolated Yield | Literature Source |
---|---|---|---|---|
A. Carbodiimide/uronium coupling (patent route) | ADIBO-C₃-amine : Biotin-PEG4-acid : HBTU = 1 : 0.9 : 1.2 | CH₂Cl₂, 0 °C → rt, 3 h; N,N-Diisopropylethylamine as base | 89% after silica (DCM/MeOH 20:1→10:1) | 28 |
B. NHS-activated ester pathway (commercial standard) | DBCO-PEG4-acid : NHS : EDC = 1 : 1.2 : 1.2 → Biotin-amine (1.1 eq.) | Step 1: DMF, 0 °C → rt, 1 h; Step 2: DMF, rt, 4 h | 72–80% after RP-HPLC | 38 [pre-activation] 2 [amidation] |
C. One-pot NHS exchange | DBCO-PEG4-NHS (1 eq.) + Biotin-PEG4-hydrazide (1.1 eq.) | PBS (pH 8.0), rt, 2 h; copper-free | 65% (desalting column) | 23 |
Key synthetic features: the strained alkynyl ring of dibenzocyclooctyne is introduced before PEGylation to avoid side reactions; the four-unit polyethylene glycol spacer is assembled by iterative ethylene oxide insertions, giving a 22.8 Å hydrophilic arm that minimises aggregation in subsequent bioconjugations [1] [2].
Column | Mobile Phase | Flow / Temp. | Typical t_R | Target Purity |
---|---|---|---|---|
C18, 250 × 10 mm, 5 µm | 5 → 60% B in 30 min (A = H₂O + 0.1% TFA, B = CH₃CN + 0.1% TFA) | 8 mL min⁻¹ / 35 °C | 12.8–14.5 min | ≥ 95% [2] [4] |
C18, 150 × 4.6 mm, 3 µm (analytical) | 0 → 60% B in 20 min | 1 mL min⁻¹ / 30 °C | 9.6 min (DNA-linked conjugate) | ≥ 97% [5] |
Technique | Expected Diagnostic Signals | Empirical Data |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 7.15 – 7.80 ppm (DBCO aromatics); 3.50–3.70 ppm (PEG –OCH₂–); 6.45 ppm & 8.04 ppm (biotin ureido NH) | Spectrum matches structure [4] [6] |
ESI-MS | m/z = 750 ± 1 ([M + H]⁺) | Found 749.9 (Calc. 749.92) [7] [4] |
HRMS (MALDI) | m/z = 750.3174 | Deviation < 5 ppm [7] |